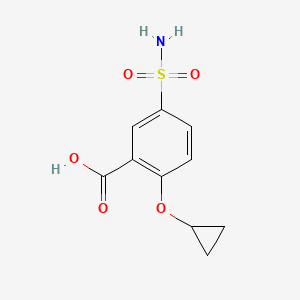
2-Cyclopropoxy-5-sulfamoylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropoxy-5-sulfamoylbenzoic acid is an organic compound characterized by its unique structure, which includes a cyclopropoxy group and a sulfamoyl group attached to a benzoic acid core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropoxy-5-sulfamoylbenzoic acid typically involves the introduction of the cyclopropoxy group and the sulfamoyl group onto a benzoic acid derivative. One common method involves the reaction of 2-hydroxy-5-sulfamoylbenzoic acid with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions: 2-Cyclopropoxy-5-sulfamoylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group under specific conditions.
Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acids depending on the substituent introduced.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Studied for its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals
作用機序
The mechanism of action of 2-Cyclopropoxy-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form strong hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the cyclopropoxy group can enhance the compound’s binding affinity and specificity towards its targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects .
類似化合物との比較
- 2-Methoxy-5-sulfamoylbenzoic acid
- 2,4-Dichloro-5-sulfamoylbenzoic acid
- 4-Carboxybenzenesulfonamide
Comparison: 2-Cyclopropoxy-5-sulfamoylbenzoic acid stands out due to its unique cyclopropoxy group, which imparts distinct chemical and biological properties. Compared to 2-Methoxy-5-sulfamoylbenzoic acid, the cyclopropoxy derivative exhibits higher stability and binding affinity. The dichloro derivative, on the other hand, shows different reactivity patterns due to the presence of chlorine atoms, making it suitable for different applications .
特性
分子式 |
C10H11NO5S |
|---|---|
分子量 |
257.27 g/mol |
IUPAC名 |
2-cyclopropyloxy-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C10H11NO5S/c11-17(14,15)7-3-4-9(16-6-1-2-6)8(5-7)10(12)13/h3-6H,1-2H2,(H,12,13)(H2,11,14,15) |
InChIキー |
NUTAGTPLWNECJJ-UHFFFAOYSA-N |
正規SMILES |
C1CC1OC2=C(C=C(C=C2)S(=O)(=O)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















